molecular formula C20H21N3OS B7732705 MFCD06642356

MFCD06642356

Cat. No.: B7732705
M. Wt: 351.5 g/mol
InChI Key: FNJLXJSNUKWQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642356 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms is crucial for leveraging its full potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642356 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize yield and purity. Common conditions include

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Batch Processing: Large quantities of reactants are processed in batches, allowing for better control over reaction conditions and product quality.

    Continuous Flow Systems: For higher efficiency, continuous flow systems are employed, where reactants are continuously fed into the reactor, and products are continuously removed.

    Purification: Post-reaction, the compound is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

MFCD06642356 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD06642356 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: this compound is utilized in the production of specialty chemicals, materials science, and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which MFCD06642356 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes, receptors, or nucleic acids, to elicit its effects.

    Pathways Involved: It influences various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact pathways depend on the specific application and context of its use.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-8-9-18(15(2)10-14)21-13-19(24)23-20-22-12-17(25-20)11-16-6-4-3-5-7-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJLXJSNUKWQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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